molecular formula C5H4BrFN2 B058044 2-Amino-3-bromo-5-fluoropyridine CAS No. 869557-43-7

2-Amino-3-bromo-5-fluoropyridine

Cat. No. B058044
M. Wt: 191 g/mol
InChI Key: KXSQMCRVUAALNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-bromo-5-fluoropyridine and related compounds involves several key methods. One approach for synthesizing 2-amino-5-[18F]fluoropyridines employs palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines, showcasing the compound's versatility in creating radiolabeled compounds for potential use in medical imaging (Pauton et al., 2019). Another innovative route to 2-amino-5-fluoropyridine simplifies experimental operations and improves yield and purity, highlighting the efficiency of modern synthetic techniques (Chen Ying-qi, 2008).

Molecular Structure Analysis

Detailed quantum mechanical, spectroscopic, and docking studies provide insight into the molecular structure and electronic characteristics of 2-amino-3-bromo-5-nitropyridine, a closely related compound. These analyses reveal the equilibrium geometry, vibrational frequencies, and electronic properties, highlighting the compound's potential biological activity and utility in non-linear optical (NLO) applications (Abraham et al., 2017).

Chemical Reactions and Properties

Chemoselective amination reactions demonstrate the compound's reactivity towards selective functional group transformations. For instance, the selective amination of 5-bromo-2-chloro-3-fluoropyridine under various conditions showcases the compound's flexibility in participating in targeted chemical modifications, a principle that can be applied to 2-amino-3-bromo-5-fluoropyridine (Stroup et al., 2007).

Physical Properties Analysis

The synthesis and characterization of related fluoropyridines and pyridones provide insights into the physical properties of these compounds. Techniques such as X-ray diffraction and magnetic susceptibility measurements elucidate the crystal structures and magnetic properties, offering a glimpse into the physical characteristics that 2-amino-3-bromo-5-fluoropyridine may exhibit (Solomon et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of fluorinated azaheterocycles, such as aminomethylated 4-fluoropiperidines, shed light on the chemical behavior of 2-amino-3-bromo-5-fluoropyridine. These studies reveal the influence of fluorine atoms on chemical reactivity and the potential of the compound as a building block for developing fluorinated pharmaceuticals (Verniest et al., 2010).

Scientific Research Applications

  • Radiosynthesis of Fluoropyridines : The study by Pauton et al. (2019) demonstrates the synthesis of 2-amino-5-[18F]fluoropyridines using a palladium-catalyzed reaction with 2-bromo-5-[18F]fluoropyridine. This method is significant for medical imaging, particularly in Positron Emission Tomography (PET) scanning, due to the incorporation of the radioactive fluorine-18 isotope (Pauton et al., 2019).

  • Chemoselective Amination : Research by Stroup et al. (2007) on 5-bromo-2-chloro-3-fluoropyridine, a related compound, demonstrates chemoselective amination, which is crucial for creating specific pharmaceuticals and other chemicals. This study highlights the selective reaction processes important in complex organic syntheses (Stroup et al., 2007).

  • Synthesis of Fluoropyridines and Pyridones : Sutherland and Gallagher (2003) describe the synthesis of various 2-fluoropyridines, starting from 5-bromo-2-fluoropyridine. This work is relevant for the development of compounds used in medicinal chemistry, showcasing versatile synthetic methods (Sutherland & Gallagher, 2003).

  • Synthesis for Peptide Deformylas Inhibitor : Ying-qi Chen (2008) explores a synthesis route for 2-amino-5-fluoropyridine, an important intermediate in creating LBM415, a peptide deformylas inhibitor. This highlights the compound's role in developing drugs for bacterial infections (Chen Ying-qi, 2008).

  • Formation of Copper Complexes : The study by Krasinski et al. (2017) on the reaction of 4-amino-2-fluoropyridine with copper halides suggests potential applications in material science and coordination chemistry, particularly in the synthesis of metal-organic frameworks or as catalysts (Krasinski et al., 2017).

Safety And Hazards

2-Amino-3-bromo-5-fluoropyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-bromo-5-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSQMCRVUAALNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583124
Record name 3-Bromo-5-fluoropyridin-2-amine
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Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-5-fluoropyridine

CAS RN

869557-43-7
Record name 3-Bromo-5-fluoro-2-pyridinamine
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Record name 3-Bromo-5-fluoropyridin-2-amine
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Record name 2-Amino-3-bromo-5-fluoropyridine
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Synthesis routes and methods I

Procedure details

NBS (10 g, 56.2 mmol) was added slowly to a solution of 5-fluoro-pyridin-2-ylamine (12.4 g, 56.2 mmol) in MeCN (200 mL). The reaction mixture was stirred at RT overnight. After completion, the solution was filtered and the filtrate was concentrated to get a residue, which was purified by silica gel chromatography to give the product (5.2 g, 31%) as a yellow solid.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
31%

Synthesis routes and methods II

Procedure details

To a solution of 5-Fluoro-pyridin-2-ylamine (3.00 g, 26.8 mmol) in acetic acid (30.0 mL, 528 mmol) at 80° C. was added bromine (5.50 mL, 107 mmol) in acetic acid (5.50 mL, 96.7 mmol). The temperature was maintained for one hour. The reaction was poured over ice, neutralized, and extracted with EtOAc. The organic layer was purified with ISCO silica gel chromatography to afford 3-bromo-5-fluoro-pyridine-2-ylamine. 6-Fluoro-8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine was prepared from 3-bromo-5-fluoro-pyridine-2-ylamine in a manner analogous to Steps 2a-b to afford a white solid (80%). MP=243-246° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 8.97 (s, 1H), 7.99 (d, J=8.5 Hz, 1H), 6.28 (bs, 2H). MS=231.0 (MH)+. 105b) 6-Fluoro-8-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine prepared from 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine and (4-Methylsulfonylphenyl)boronic acid in a manner analogous to Step 2c to afford a tan solid (45%). MP=226-234° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 9.00 (s, 1H), 8.43 (d, J=7.8 Hz, 2H), 8.06-8.00 (m, 3H), 6.27 (bs, 2H), 3.28 (s, 3H). MS=307.0 (MH)+. 105c) [6-Fluoro-8-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-bis-[3-(4-methyl-piperazin-1-yl)-phenyl]-amine was formed from 6-fluoro-8-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine and 1-(3-bromo-phenyl)-4-methyl-piperazine in a manner analogous to Step 2d and was isolated as a yellow solid (14% yield). 1H NMR (400 MHz, CDCl3, δ, ppm): 8.32 (m, 2H), 8.10 (d, J=7.8 Hz, 2H), 7.70 (d, J=9.4 Hz, 1H), 7.55 (s, 1H), 7.49-7.46 (m, 1H), 7.40-7.35 (m, 2H), 7.17-7.13 (m, 2H), 7.01 (s, 1H), 6.71 (d, J=8.0 Hz, 1H), 6.54 (d, J=8.0 Hz, 1H), 3.31 (bm, 4H), 3.18 (bm, 4H), 3.12 (s, 3H), 2.62 (bm, 4H), 2.58 (bm, 4H), 2.40 (s, 3H), 2.38 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-3-bromo-5-fluoropyridine
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Reactant of Route 6
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Citations

For This Compound
4
Citations
V Nenajdenko - 2014 - Springer
Organofluorine chemistry is almost as old as organic chemistry. First organofluorine compound synthesized ever was a very simple compound. In 1835, Dumas prepared fluoromethane …
Number of citations: 5 link.springer.com
C Berenguer Albiñana - 2018 - dspace.cuni.cz
Influenza viruses cause respiratory illnesses which can vary in severity depending on the strain of the virus, as well as the age and health condition of the host. Influenza remains a …
Number of citations: 0 dspace.cuni.cz
AM Shestopalov, LA Rodinovskaya… - Fluorine in Heterocyclic …, 2014 - Springer
… For example, by few steps reaction 2-amino-3-bromo-5-fluoropyridine (205) was converted to biologically active compounds (210) by few steps [133] (Scheme 65). …
Number of citations: 2 link.springer.com
D Zhang, H Sun, L Zhang, Y Zhou, C Li… - Chemical …, 2012 - pubs.rsc.org
A practical Pd(PPh3)4/DBU catalytic system for the synthesis of pharmaceutically relevant aminopyridine nitrile intermediates, as well as a variety of other aryl nitriles using non-toxic K4[…
Number of citations: 67 pubs.rsc.org

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